molecular formula C18H28OSi B14894008 [3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14894008
M. Wt: 288.5 g/mol
InChI Key: SPNTVXOKQHUDDI-UHFFFAOYSA-N
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Description

[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound that features a unique combination of a tert-butylphenyl group and a trimethylsilyl-protected alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-tert-butylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne can yield diketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. The alkyne group can undergo addition reactions, while the trimethylsilyl group can be removed to reveal a reactive alkyne .

Comparison with Similar Compounds

[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can be compared with other similar compounds such as:

    [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-dimethyl-silane: Similar structure but with different silyl protection.

    [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-ethyl-silane: Different alkyl group on the silicon atom.

    [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-phenyl-silane: Phenyl group instead of trimethylsilyl.

These comparisons highlight the unique properties of [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane , particularly its stability and reactivity due to the trimethylsilyl group.

Properties

Molecular Formula

C18H28OSi

Molecular Weight

288.5 g/mol

IUPAC Name

[4-(4-tert-butylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C18H28OSi/c1-17(2,3)16-11-9-15(10-12-16)13-14-18(4,5)19-20(6,7)8/h9-12H,1-8H3

InChI Key

SPNTVXOKQHUDDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#CC(C)(C)O[Si](C)(C)C

Origin of Product

United States

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